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Compound of Interest

Compound Name: Hexa-His

Cat. No.: B549902 Get Quote

Technical Support Center: Ni-NTA Resin
Performance
This guide provides troubleshooting advice and answers to frequently asked questions

regarding the use of Ethylenediaminetetraacetic acid (EDTA) and Dithiothreitol (DTT) in His-

tagged protein purification with Nickel-NTA (Ni-NTA) resin.

Frequently Asked Questions (FAQs)
Q1: Can I include EDTA in my lysis, binding, or wash buffers?

A: It is strongly discouraged. EDTA is a powerful metal-ion chelating agent.[1] Its primary

function is to bind and remove metal ions, including the Nickel (Ni²⁺) ions that are essential for

the binding of your His-tagged protein to the NTA resin. Including EDTA in your buffers will strip

the nickel from the column, leading to significantly reduced or no protein binding.[2][3]

Q2: What is the maximum concentration of EDTA the Ni-NTA resin can tolerate?

A: Standard Ni-NTA resins are highly sensitive to EDTA. While some protocols suggest a

maximum tolerance of up to 1 mM, even this concentration can lead to decreased binding

capacity and nickel leaching.[4] For optimal performance, it is best to completely avoid EDTA in

any buffer that will come into contact with the resin before the final elution step. Some
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specialized, chemically resistant resins can tolerate higher EDTA concentrations (up to 100

mM).

Q3: Can I include DTT in my lysis, binding, or wash buffers?

A: This is also strongly discouraged for standard Ni-NTA resins. DTT is a potent reducing agent

that reduces the immobilized Ni²⁺ ions to Ni⁰. This reduction inactivates the resin's binding

capacity and typically causes it to turn brown or black.

Q4: What is the maximum concentration of DTT the Ni-NTA resin can tolerate?

A: Most standard Ni-NTA resins have a very low tolerance for DTT, typically a maximum of 1

mM. However, even at this concentration, browning of the resin and reduced performance can

occur. It is recommended to use alternative reducing agents.

Q5: Are there effective alternatives to DTT and EDTA for use with Ni-NTA?

A: Yes. If a reducing agent is necessary to maintain protein stability, consider the following

alternatives to DTT:

β-mercaptoethanol (BME): A less potent reducing agent that is generally tolerated up to 20

mM.

Tris(2-carboxyethyl)phosphine (TCEP): An excellent, more stable, and odorless alternative

that does not reduce nickel ions and can be used at concentrations of 1-5 mM without

affecting resin performance.

If a chelating agent is required for protease inhibition, use an EDTA-free protease inhibitor

cocktail.

Q6: My protein requires EDTA/DTT for stability. How can I purify it using Ni-NTA?

A: This is a common challenge.

For DTT: The best option is to switch to a compatible reducing agent like TCEP.

For EDTA: It is not possible to have EDTA present during the binding step. One strategy is to

add EDTA to your collection tubes before elution. This way, the EDTA chelates any nickel
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ions that may leach from the column during elution, which can help prevent protein

aggregation, without interfering with the initial binding.
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Problem Possible Cause Solution

No protein binds to the

column.

Presence of a strong chelating

agent (e.g., EDTA) or reducing

agent (e.g., DTT) in the

lysis/binding buffer.

Ensure all buffers are free of

EDTA and DTT. Use

compatible alternatives like

TCEP if a reducing agent is

needed. If the issue persists,

the His-tag may be

inaccessible; consider

purification under denaturing

conditions.

The Ni-NTA resin has turned

brown or black.

The Ni²⁺ ions on the resin

have been reduced, typically

by DTT or another strong

reducing agent.

Discontinue the use of the

incompatible reducing agent.

The resin will need to be

stripped and regenerated. For

severe discoloration, a more

aggressive regeneration

protocol may be necessary. A

pre-wash with elution buffer

(high imidazole) before

equilibration can sometimes

prevent this by removing

loosely bound nickel ions.

Protein yield is lower than

expected.

Low concentrations of

chelating or reducing agents

may be partially stripping or

inactivating the resin, reducing

its binding capacity.

Remake all buffers, ensuring

they are free from incompatible

agents. Verify the pH of your

buffers, as incorrect pH can

also affect binding.

Protein elutes during the wash

step.

Premature elution can be

caused by the combined effect

of imidazole in the wash buffer

and a low concentration of a

chelating agent (e.g., 5mM

EDTA).

Remove any chelating agents

from the wash buffer. If non-

specific binding is an issue,

optimize the imidazole

concentration in the wash

buffer (typically 10-40 mM).
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Data Presentation: Reagent Compatibility
The following table summarizes the compatibility of common reagents with standard Ni-NTA

agarose resins. Note that specific tolerances can vary by manufacturer.

Reagent Type
Recommended
Max. Concentration

Effect on Ni-NTA
Resin

EDTA Chelating Agent
0 mM (up to 1 mM in

some cases)

Strips Ni²⁺ ions from

the resin, destroying

binding capacity.

DTT Reducing Agent
< 1 mM (Not

Recommended)

Reduces Ni²⁺ ions,

causing resin to turn

brown and lose

capacity.

β-mercaptoethanol

(BME)
Reducing Agent ≤ 20 mM

Less aggressive

alternative to DTT.

TCEP Reducing Agent ≤ 5 mM
Stable, non-interfering

alternative to DTT.

Imidazole Elution Agent
10-40 mM (Wash),

250-500 mM (Elution)

Competes with the

His-tag for binding to

Ni²⁺ ions.

Guanidine-HCl Denaturant 6 M

Compatible. Used for

purification under

denaturing conditions.

Urea Denaturant 8 M

Compatible. Used for

purification under

denaturing conditions.

Experimental Protocols & Visualizations
Chemical Interactions with Ni-NTA Resin
The performance of Ni-NTA resin relies on the specific coordination of histidine residues in the

His-tag with immobilized nickel ions. EDTA and DTT disrupt this interaction through different
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mechanisms.

Initial State: Protein Bound to Resin

After EDTA Addition

NTA-Agarose Bead Ni²⁺His-Tagged
Protein

Coordination Bond

EDTA NTA-Agarose Bead (empty)
Strips Ni²⁺

Ni²⁺-EDTA
Complex

His-Tagged
Protein (Unbound)

Click to download full resolution via product page

Caption: EDTA chelates and strips Ni²⁺ ions from the NTA resin.

Initial State: Active Resin

After DTT Addition

NTA-Agarose Bead Ni²⁺ (Active)

DTT
(Reducing Agent)

NTA-Agarose Bead
Ni⁰ (Reduced/Inactive)

(Brown Color)
Reduces Ni²⁺ to Ni⁰

Click to download full resolution via product page

Caption: DTT reduces active Ni²⁺ to inactive Ni⁰, turning the resin brown.
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Protocol 1: Standard Ni-NTA Resin Regeneration
This protocol is used for routine cleaning or after using EDTA to strip the column.

Used Ni-NTA
Column

1. Strip Ni²⁺ Ions
Wash with 5 column volumes (CV)

of 50-100 mM EDTA, pH 8.0

2. Remove EDTA
Wash with 5-10 CV of

distilled water

3. Clean Resin
Wash with 5 CV of 0.5 M NaOH

(incubate for 30-60 min)

4. Neutralize
Wash with 10 CV of distilled

water until pH is neutral

5. Recharge with Nickel
Wash with 5 CV of

100 mM NiSO₄

6. Final Wash
Wash with 5 CV of distilled water

Store in 20% Ethanol
at 4°C
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Caption: Workflow for standard regeneration of Ni-NTA resin.

Detailed Steps:

Strip: Wash the column with 5 column volumes (CV) of a stripping buffer (e.g., 20 mM

Sodium Phosphate, 0.5 M NaCl, 50 mM EDTA, pH 7.0).

Rinse: Wash with 5-10 CV of distilled water to completely remove the EDTA. This step is

critical, as residual EDTA will prevent recharging.

Clean: To remove precipitated proteins or lipids, wash the column with 5 CV of 0.5 M NaOH

and incubate for at least 30 minutes.

Neutralize: Wash with distilled water (approx. 10 CV) until the pH of the flow-through is

neutral.

Recharge: Add 5 CV of 100 mM Nickel Sulfate (NiSO₄) to the column and allow it to flow

through slowly. The resin should turn its characteristic light blue color.

Final Wash: Wash with 5 CV of distilled water to remove excess nickel.

Equilibrate/Store: Equilibrate the column with your binding buffer for immediate use or store it

in 20% ethanol at 4°C.

Protocol 2: Regenerating Resin Exposed to DTT (Brown
Resin)
If the resin has turned brown due to reducing agents, a more stringent cleaning protocol is

required before following the standard regeneration steps.
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Brown Ni-NTA
Column (Reduced)

1. Initial Wash
Wash with 10 CV of

distilled water

2. Remove Reduced Nickel
Briefly wash with 10 CV of 1-3% HCl.

Minimize exposure time.

Is resin white?

No

3. Rinse Acid
Wash with 10 CV of

distilled water

Yes

4. Proceed to Standard
Regeneration Protocol
(Strip with EDTA, etc.)

Click to download full resolution via product page

Caption: Workflow for regenerating DTT-exposed (brown) Ni-NTA resin.

Detailed Steps:

Initial Wash: Wash the column with 10 CV of distilled water.
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Acid Wash: Briefly wash the resin with 10 CV of 1-3% (v/v) HCl. The concentration depends

on the severity of the reduction (e.g., 1% HCl for exposure to 1 mM DTT, 3% for 10 mM

DTT). Crucially, minimize the exposure time of the resin to the acid.

Rinse and Check: Rinse the column immediately with 10 CV of distilled water. The resin

should turn white. If it is not completely white, repeat the acid wash and rinse steps.

Proceed with Standard Regeneration: Once the resin is white, proceed with the full standard

regeneration protocol starting from Step 1 (EDTA stripping) as described in Protocol 1. This

ensures all remaining ions are removed before proper cleaning and recharging.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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